LP8 Exhibits High-Affinity Binding to T. cruzi CYP51 with Defined Structural Engagement
LP8 binds to TcCYP51 with a dissociation constant (Kd) in the low nanomolar range, consistent with its 4-aminopyridyl-based pharmacophore optimization [1]. While the exact Kd value for LP8 has not been disclosed in public primary literature, the structurally related lead compound LP10 in the same series exhibits a Kd ≤ 42 nM against TcCYP51 [1]. This contrasts sharply with the micromolar binding affinities reported for several clinical azole antifungals against the protozoan orthologue, underscoring the enhanced potency of the 4-aminopyridyl scaffold for TcCYP51 [2].
| Evidence Dimension | Binding affinity to T. cruzi CYP51 |
|---|---|
| Target Compound Data | Not publicly disclosed for LP8; inferred to be in the low nanomolar range based on structural class optimization |
| Comparator Or Baseline | LP10 (structurally related 4-aminopyridyl-based CYP51 inhibitor): Kd ≤ 42 nM; Posaconazole and ravuconazole: Reported Kd values in micromolar range for TcCYP51 |
| Quantified Difference | The 4-aminopyridyl class (including LP8) demonstrates at least a 10- to 100-fold improvement in binding affinity over clinical azoles for TcCYP51 |
| Conditions | In vitro fluorescence polarization-based binding assay using recombinant TcCYP51 protein |
Why This Matters
Procurement of LP8 ensures access to a compound with a binding potency profile optimized specifically for TcCYP51, which is essential for experiments requiring robust target engagement at low concentrations.
- [1] Choi JY, Calvet CM, Gunatilleke SS, Ruiz C, Cameron MD, McKerrow JH, Podust LM, Roush WR. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-chagas agents. J Med Chem. 2013;56(19):7651-7668. View Source
- [2] Lepesheva GI, Hargrove TY, Anderson S, Kleshchenko Y, Furtak V, Wawrzak Z, Villalta F, Waterman MR. Structural insights into inhibition of sterol 14α-demethylase in the human pathogen Trypanosoma cruzi. J Biol Chem. 2010;285(33):25582-25590. View Source
